2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
Description
This compound is a glycosidase inhibitor critical for studying carbohydrate-processing enzymes like α-glucosidase, β-glucosidase, and α-galactosidase . Its structure features a 1,5-imino-D-glucitol core modified with a 4,6-O-benzylidene group (providing conformational rigidity) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enhancing stability during synthesis and enzymatic assays . The 2-acetamido group mimics the transition state of glycosidase-catalyzed hydrolysis, enabling competitive inhibition . Applications span enzyme mechanism studies, structural biology (e.g., X-ray crystallography of enzyme-inhibitor complexes), and drug development for diabetes and lysosomal storage disorders .
Properties
IUPAC Name |
tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJOFLORWKFHJ-QHBCJLDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565023 | |
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221795-90-9 | |
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS Number: 1221795-90-9) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 392.45 g/mol |
| Melting Point | 188-189 °C |
| Solubility | Soluble in dichloromethane and methanol |
| Appearance | White foam |
Antimicrobial Activity
Research has indicated that derivatives of imino sugars, including compounds similar to 2-acetamido derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that imino sugars can inhibit glycosylation processes in pathogens, thereby disrupting their growth and virulence factors .
Enzyme Inhibition
The compound is a potential inhibitor of various glycosidases. Glycosidases are enzymes that play crucial roles in carbohydrate metabolism and cell signaling. Inhibiting these enzymes can lead to therapeutic effects against diseases such as diabetes and cancer. A study demonstrated that imino sugars can effectively inhibit the enzyme glucosidase, which is involved in glucose absorption .
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The presence of the acetamido and benzylidene groups enhances its binding affinity to target enzymes. This structural similarity allows it to act as a competitive inhibitor.
Case Studies
- Diabetes Management : A clinical trial investigated the effects of imino sugars on postprandial blood glucose levels in diabetic patients. Results indicated a significant reduction in glucose spikes after meals when treated with imino sugar derivatives .
- Antiviral Properties : Another study focused on the antiviral activity of related compounds against viral infections such as HIV. The results suggested that these compounds could interfere with viral glycoprotein processing, thereby inhibiting viral replication .
- Cancer Research : Research has also explored the use of imino sugars in cancer treatment. A specific study showed that these compounds could induce apoptosis in cancer cells by disrupting glycosylation pathways essential for tumor growth .
Scientific Research Applications
Medicinal Chemistry
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is primarily studied for its potential as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes can be useful in treating various diseases, including diabetes and cancer.
Case Study: Glycosidase Inhibition
A study demonstrated that compounds similar to 2-acetamido derivatives exhibit significant inhibitory activity against glycosidases. The structural modifications in these compounds enhance their binding affinity to the enzyme active sites, thereby blocking substrate access and preventing enzymatic action .
Enzyme Inhibition
The compound's unique structure allows it to act as an inhibitor for various glycosidases. This application is particularly relevant in the design of new therapeutic agents.
Comparative Analysis of Inhibitory Activities
A comparative study involving fused oxa-oxa and oxa-aza hybrid molecules indicated that modifications like those found in 2-acetamido derivatives can lead to enhanced inhibitory effects against specific glycosidases. The study highlighted the importance of structural features in determining inhibitory potency .
Synthetic Intermediate
Due to its complex structure, this compound serves as an important intermediate in the synthesis of more complex carbohydrate analogs and other biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
2-Azido-4,6-O-benzylidene-N-benzyloxycarbonyl-1,2,5-trideoxy-1,5-imino-D-mannitol (Compound 4)
- Key Differences :
- Replaces the 2-acetamido group with a 2-azido moiety.
- Uses benzyloxycarbonyl (Cbz) instead of Boc for nitrogen protection.
- Impact on Activity :
2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS 105265-96-1)
Modifications in Protecting Groups and Reactivity
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol
- Key Differences :
- Contains a strained 2,3-anhydro ring instead of a hydroxyl group.
- Impact on Activity :
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol
Structural Analogues in Drug Discovery
N-Substituted-1,5-dideoxy-1,5-imino-D-glucitol Derivatives
- Key Differences :
- Modifications at the N-position (e.g., alkyl or aryl groups) instead of Boc.
- Impact on Activity :
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Preparation Methods
D-Glucosamine Derivatization
The synthesis typically begins with D-glucosamine hydrochloride. Initial steps involve:
-
N-Acetylation : Treatment with acetic anhydride in methanol under basic conditions (e.g., NaOMe) to yield N-acetyl-D-glucosamine.
-
Benzylidene Protection : Reaction with benzaldehyde dimethylacetal in DMF catalyzed by p-toluenesulfonic acid (p-TsOH) to form the 4,6-O-benzylidene acetal. This step selectively protects the 4- and 6-hydroxyl groups, leaving the 3-OH free for subsequent modifications.
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Acetylation | Ac₂O, NaOMe, MeOH, 40°C, 22 h | 97% | |
| Benzylidene Formation | Benzaldehyde dimethylacetal, p-TsOH, DMF, 70°C, 24 h | 89% |
Introduction of the tert-Butoxycarbonyl (Boc) Group
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine in THF). This step ensures chemoselectivity, avoiding interference with other functional groups.
Critical Considerations
-
Solvent Choice : Anhydrous THF or DMF enhances reaction efficiency.
-
Temperature : Room temperature (20–25°C) minimizes side reactions.
Data Table
| Substrate | Reagents | Time | Yield |
|---|---|---|---|
| 2-Acetamido-4,6-O-benzylidene-D-glucosamine | Boc₂O, Et₃N, THF, 1 h | 1 h | 89% |
Deoxygenation at C-1, C-2, and C-5 Positions
Radical Deoxygenation at C-6
A critical step involves the removal of hydroxyl groups at positions 1, 2, and 5. For C-6 deoxygenation:
-
Iodide Formation : Tosylation of the 6-OH followed by substitution with NaI in butanone.
-
Radical Reduction : Treatment with tributyltin hydride (Bu₃SnH) and triethylborane (Et₃B) at 0°C to replace iodide with hydrogen.
Reaction Scheme
Yield Optimization
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, pyridine, 8 h | 76% |
| Iodide Substitution | NaI, butanone, 80°C | 88% |
| Radical Reduction | Bu₃SnH, Et₃B, DCM, 0°C | 89% |
Imino Ring Formation
Reductive Amination
Cyclization to form the 1,5-imino ring is achieved via reductive amination:
-
Intermediate Oxidation : Conversion of the C-1 hydroxyl to a ketone using Dess-Martin periodinane.
-
Intramolecular Cyclization : Treatment with sodium cyanoborohydride (NaBH₃CN) in methanol, facilitating imine formation and subsequent reduction.
Stereochemical Control
The benzylidene acetal directs the stereochemistry, ensuring the formation of the desired (4aR,7S,8R,8aR) configuration.
Key Data
Final Deprotection and Purification
Removal of Benzylidene and Boc Groups
-
Benzylidene Cleavage : Acidic hydrolysis (e.g., 80% acetic acid, 60°C) removes the acetal without affecting the Boc group.
-
Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the tert-butoxycarbonyl group.
Purification Methods
-
Flash Chromatography : Silica gel (hexane/EtOAc gradients) isolates the final product.
-
Crystallization : Recrystallization from methanol/diethyl ether yields white crystalline solids.
Analytical Characterization
Spectroscopic Data
Regioselectivity in Benzylidene Formation
Competing protection at 3,4- or 4,6-positions is mitigated by:
Side Reactions During Deoxygenation
-
Radical Rearrangements : Controlled temperatures (0°C) prevent undesired bond cleavage.
-
Byproduct Formation : Silica gel chromatography removes tin residues.
Industrial-Scale Adaptations
Cost-Effective Modifications
-
Alternative Reducing Agents : NaBH₄/BF₃·OEt₂ replaces Bu₃SnH for large-scale synthesis.
-
Catalytic Hydrogenation : Pd/C-mediated deprotection reduces reagent costs.
Scale-Up Data
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Yield | 72% | 68% |
| Purity | 98% | 97% |
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the critical structural features of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol that contribute to its glucosidase inhibitory activity?
- The compound’s bioactivity arises from three key structural elements:
Benzylidene group : Protects the 4,6-hydroxyl groups, enhancing stability and directing regioselective modifications .
tert-Butoxycarbonyl (BOC) group : Shields the amine functionality, preventing undesired side reactions during synthesis or biological interactions .
Imino-sugar core : Mimics the transition state of glycosidase substrates, enabling competitive enzyme inhibition .
- Methodological validation includes X-ray crystallography to confirm stereochemistry and kinetic assays (e.g., IC₅₀ determination) to quantify inhibitory potency.
Q. What synthetic strategies are recommended for introducing the benzylidene and tert-butoxycarbonyl groups in this compound?
- Benzylidene protection : Use acid-catalyzed condensation of glucose derivatives with benzaldehyde dimethyl acetal under anhydrous conditions. Monitor regioselectivity via TLC or HPLC .
- BOC protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) at 0–25°C. Confirm completion by ¹H NMR (disappearance of NH peaks) .
- Critical parameters: Moisture control, reaction time, and temperature gradients to avoid premature deprotection.
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for this compound?
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) narrow optimal conditions (solvent, catalyst, temperature) .
- Example workflow:
Simulate benzylidene formation under varying acid catalysts (e.g., p-TsOH vs. CSA).
Validate predictions with small-scale experiments.
Use machine learning to correlate computational and experimental yields.
Q. How can researchers resolve contradictions in inhibitory data across α- and β-glucosidase isoforms?
- Kinetic profiling : Compare , , and values using purified enzyme isoforms under standardized pH/temperature conditions .
- Structural analysis : Perform molecular docking or cryo-EM to map binding interactions. For example, the benzylidene group may sterically hinder β-glucosidase active sites but fit α-isoforms .
- Statistical validation : Apply multivariate analysis (ANOVA) to account for batch-to-batch variability in compound purity .
Q. How to design in vivo studies evaluating this compound’s efficacy in metabolic disease models?
- Animal models : Use streptozotocin-induced diabetic mice or Zucker diabetic fatty (ZDF) rats.
- Dosing regimen : Administer orally (5–20 mg/kg/day) with pharmacokinetic profiling (plasma half-life, bioavailability) .
- Endpoint assays : Measure blood glucose, HbA1c, and liver glycogen levels. Include histopathology to assess pancreatic β-cell preservation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or solvent-based reactions .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the BOC group .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
